molecular formula C23H28N2O3 B11346811 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

Cat. No.: B11346811
M. Wt: 380.5 g/mol
InChI Key: OPZCXBMJABWHLX-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide is a complex organic compound that features both indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves the coupling of tryptamine derivatives with substituted phenylpropanoic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and monitored using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C23H28N2O3/c1-5-28-21-11-10-16(12-22(21)27-4)18(13-25-23(26)15(2)3)19-14-24-20-9-7-6-8-17(19)20/h6-12,14-15,18,24H,5,13H2,1-4H3,(H,25,26)

InChI Key

OPZCXBMJABWHLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C(C)C)C2=CNC3=CC=CC=C32)OC

Origin of Product

United States

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